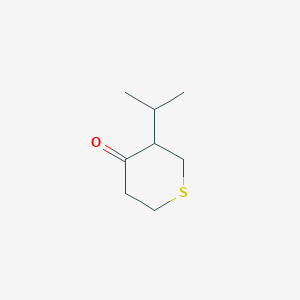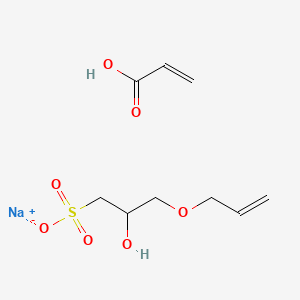
Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid is a chemical compound with the molecular formula C9H15NaO7S . It is known for its unique structure, which includes both sulfonate and prop-2-enoic acid groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid typically involves the reaction of 2-hydroxy-3-prop-2-enoxypropane-1-sulfonate with sodium hydroxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the prop-2-enoic acid group to propanoic acid.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, propanoic acid, and various substituted compounds depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an additive in various formulations.
Wirkmechanismus
The mechanism by which sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. The sulfonate group can interact with proteins and enzymes, potentially altering their activity. The prop-2-enoic acid group can participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-hydroxy-3-(methacryloyloxy)-1-propanesulfonate
- Sodium 1-allyloxy-2-hydroxypropyl sulfonate
Eigenschaften
CAS-Nummer |
78266-09-8 |
|---|---|
Molekularformel |
C9H15NaO7S |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid |
InChI |
InChI=1S/C6H12O5S.C3H4O2.Na/c1-2-3-11-4-6(7)5-12(8,9)10;1-2-3(4)5;/h2,6-7H,1,3-5H2,(H,8,9,10);2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI-Schlüssel |
QAIHTFFRGHDXFL-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCOCC(CS(=O)(=O)[O-])O.C=CC(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
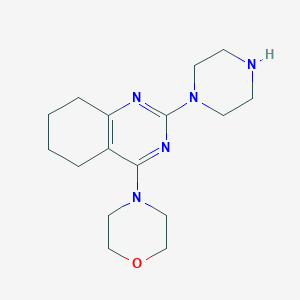

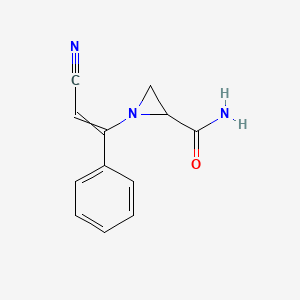


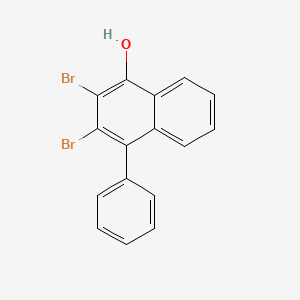
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
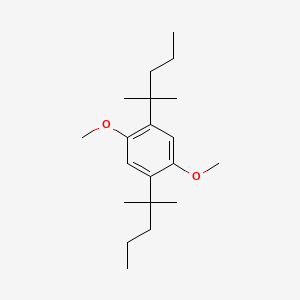
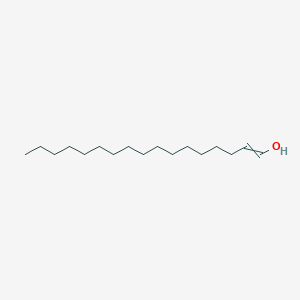
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
